molecular formula C5H9NO3S B3176480 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 99586-63-7

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B3176480
CAS No.: 99586-63-7
M. Wt: 163.2 g/mol
InChI Key: XLHSBMADTKQVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has garnered significant attention due to its potential in combating antibiotic-resistant bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide involves several steps. One common method includes the reaction of tetrahydrothiopyran-4-one with hydroxylamine under acidic conditions to form the hydroxyimino derivative. This intermediate is then oxidized to produce the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibiotic and β-lactamase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide involves the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By binding to the active site of these enzymes, the compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
  • Tetrahydrothiopyran-4-one 1,1-dioxide
  • 2H-Thiopyran, tetrahydro-, 1,1-dioxide

Uniqueness

4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide stands out due to its unique hydroxyimino group, which imparts distinct chemical properties and biological activity. This makes it particularly effective as a β-lactamase inhibitor compared to other similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothian-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-6-5-1-3-10(8,9)4-2-5/h7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHSBMADTKQVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 3
4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 4
4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 5
4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
4-(Hydroxyimino)tetrahydro-2H-thiopyran 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.